1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone
Overview
Description
1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone is a heterocyclic compound that features both pyrazole and pyridine rings.
Preparation Methods
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-acetylpyridine with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents
Scientific Research Applications
1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it can bind to metal ions in coordination complexes, influencing catalytic activities. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone can be compared to other similar compounds, such as:
1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone: This compound features a fluorine substituent, which can alter its reactivity and biological activity.
(6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol:
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds have a different ring fusion pattern, leading to distinct chemical and biological behaviors.
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-4-10(11-7-9)13-6-2-5-12-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBNMATJYLCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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